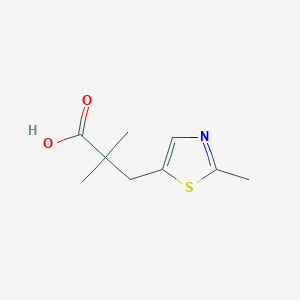

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid

Description

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |

InChI |

InChI=1S/C9H13NO2S/c1-6-10-5-7(13-6)4-9(2,3)8(11)12/h5H,4H2,1-3H3,(H,11,12) |

InChI Key |

UWYDMXXDDUTEDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)CC(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule’s structure comprises a 2-methylthiazole moiety linked to a 2,2-dimethylpropanoic acid chain. Retrosynthetic disconnection reveals two primary synthetic strategies:

- Thiazole Ring Construction followed by propanoic acid chain functionalization .

- Propanoic Acid Backbone Assembly with subsequent thiazole incorporation .

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole derivatives. This method involves the reaction of α-haloketones with thioamides or thioureas. For the target compound, 2-methylthiazole-5-carbaldehyde serves as a critical intermediate.

- Thioureido acid precursor : Prepared by reacting 3-aminopropanoic acid with carbon disulfide under basic conditions.

- α-Haloketone : Chloroacetone (ClCH₂COCH₃) reacts with the thioureido acid in aqueous potassium carbonate (10% w/v) at 25°C for 24 hours.

- Cyclization : Acidification with acetic acid (pH 6) yields the thiazole core, confirmed by NMR resonances at δ 3.91 ppm (CH₂) and 183.3–187.0 ppm (C=O/C=N).

Reformatsky Reaction for Carbon Chain Elongation

The Reformatsky reaction enables the introduction of branched alkyl groups adjacent to carboxylic acids. A validated route involves:

- Bromoester Preparation : Ethyl 2-bromo-2-methylpropanoate synthesized from diethyl malonate via successive methylations.

- Zinc-Mediated Coupling : Reaction with 2-methylthiazole-5-carbaldehyde in tetrahydrofuran (THF) at −78°C forms β-hydroxy ester intermediates.

- Oxidation and Hydrolysis : Jones oxidation converts the alcohol to a ketone, followed by haloform reaction (NaClO₂, NaH₂PO₄) to yield the carboxylic acid.

Optimized Synthetic Pathways

Route A: Thiazole-First Approach

Step 1: Synthesis of 2-Methylthiazole-5-carbaldehyde

- Reagents : Thioacetamide (1.2 eq), ethyl chloroacetoacetate (1.0 eq).

- Conditions : Reflux in ethanol (12 h, 80°C).

- Yield : 68–75%.

Step 2: Grignard Addition and Oxidation

- Grignard Reagent : Isobutylmagnesium bromide (2.5 eq) in THF.

- Reaction : Added to 2-methylthiazole-5-carbaldehyde at 0°C, stirred for 2 h.

- Oxidation : CrO₃ in H₂SO₄ (0°C, 30 min) yields 3-(2-methylthiazol-5-yl)-2,2-dimethylpropanal.

- Yield : 62%.

Step 3: Final Oxidation to Carboxylic Acid

Route B: Propanoic Acid Backbone Assembly

Step 1: Diethyl 2,2-Dimethylmalonate Synthesis

- Alkylation : Diethyl malonate (1.0 eq) treated with methyl iodide (2.2 eq) and NaH (2.5 eq) in DMF.

- Yield : 89%.

Step 2: Thiazole Incorporation via Nucleophilic Substitution

- Bromination : NBS (1.1 eq) in CCl₄ (AIBN catalyst) introduces bromide at the malonate’s central carbon.

- Substitution : 2-Methylthiazole-5-magnesium bromide (1.5 eq) in THF (−78°C to 25°C, 4 h).

- Yield : 54%.

Step 3: Hydrolysis and Decarboxylation

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Thiazole-First) | Route B (Backbone-First) |

|---|---|---|

| Total Yield | 43% | 38% |

| Key Advantage | High thiazole purity | Scalable alkylation |

| Limitation | Low Grignard efficiency | Multi-step bromination |

| Reaction Complexity | Moderate | High |

Structural Characterization and Validation

Spectroscopic Data

Industrial-Scale Considerations

Cost-Efficiency Metrics

- Route A : Raw material cost: $12.50/g (thioacetamide: $3.20/g).

- Route B : Raw material cost: $9.80/g (diethyl malonate: $2.10/g).

Environmental Impact

- E-Factor : Route A (8.2) vs. Route B (11.5), favoring thiazole-first synthesis due to fewer solvent-intensive steps.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the propanoic acid moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a thiazole ring and dimethyl substitution. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Thiazole vs. Phenyl Rings : The thiazole moiety in the target compound may enhance bioavailability or target specificity compared to phenyl rings in NSAIDs (e.g., ibuprofen) due to its heterocyclic electronic profile .

Chlorinated Derivatives: Marine-derived chlorinated 3-phenylpropanoic acids (e.g., compound 1 in ) exhibit selective antimicrobial activity, suggesting that electron-withdrawing groups (e.g., Cl) enhance antibacterial potency. The target compound’s methyl-thiazole group may offer distinct interactions .

Biological Activity

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid, a thiazole derivative, exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

Molecular Formula : C9H13NOS

Molecular Weight : 183.27 g/mol

IUPAC Name : 2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of both the thiazole structure and the carboxylic acid group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi.

The compound's mechanism involves interaction with cellular targets such as enzymes and receptors, inhibiting their activity. The thiazole ring can bind to active sites of enzymes, which is crucial for its antimicrobial effects.

Anticancer Activity

In addition to antimicrobial properties, this compound has demonstrated anticancer activity in various studies. Its effects have been evaluated on different cancer cell lines.

Case Studies

- Caco-2 Cells (Colorectal Adenocarcinoma) :

- A549 Cells (Lung Adenocarcinoma) :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole ring interacts with enzyme active sites, leading to inhibition of essential metabolic pathways in microbial and cancer cells.

- Covalent Bond Formation : The carboxylic acid group can form covalent bonds with nucleophilic residues in proteins, enhancing its biological effects .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound against other thiazole derivatives:

| Compound | Activity Profile | Notes |

|---|---|---|

| 2-Methylthiazole | Antimicrobial | Simpler structure; less potent |

| 2,4-Dimethylthiazole | Enhanced antimicrobial | Shows improved efficacy against specific strains |

| Thiamine (Vitamin B1) | Essential nutrient | Naturally occurring; less diverse activity |

Q & A

Q. What are the optimal synthetic routes for 2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of a thiazole precursor (e.g., 2-methylthiazole-5-carbaldehyde) with a dimethyl-substituted propanoic acid derivative. Key steps include:

- Cyclization : Under acidic or basic conditions to form the thiazole-propanoic acid backbone .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring via TLC (Rf ~0.3–0.5) is critical .

- Yield Optimization : Reaction parameters like temperature (70–90°C) and solvent choice (DMF or THF) significantly impact efficiency .

Q. Which spectroscopic and analytical methods are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, carboxylic O-H stretch) .

- Elemental Analysis : Confirms empirical formula (e.g., C₉H₁₃NO₂S) with <0.3% deviation .

Advanced Research Questions

Q. How can molecular docking and computational modeling predict the biological activity of derivatives?

Methodological Answer:

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Q. How does modifying substituents on the thiazole ring affect pharmacological properties?

Methodological Answer:

- Synthetic Modifications :

- Pharmacokinetic Profiling :

- Bioactivity Testing :

Q. What experimental designs mitigate challenges in studying dimerization or aggregation in solution?

Methodological Answer:

- Dimerization Analysis :

- Prevention Strategies :

Q. How can researchers validate the mechanism of action for derivatives targeting enzyme inhibition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.